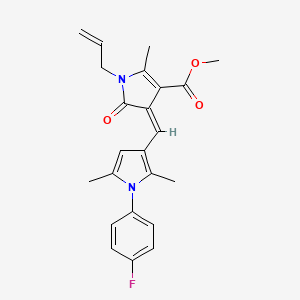

(Z)-methyl 1-allyl-4-((1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Description

This compound is a structurally complex pyrrole derivative characterized by a fused bicyclic framework. Key features include:

- Core structure: A 4,5-dihydro-1H-pyrrole ring system with a 5-oxo group and a methyl substituent at position 2.

- Substituents:

- A 1-allyl group at position 1.

- A (1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene group at position 3.

- A methyl ester at position 3.

- Stereochemistry: The (Z)-configuration indicates the spatial arrangement of substituents around the methylene double bond.

Properties

IUPAC Name |

methyl (4Z)-4-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-methyl-5-oxo-1-prop-2-enylpyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN2O3/c1-6-11-25-16(4)21(23(28)29-5)20(22(25)27)13-17-12-14(2)26(15(17)3)19-9-7-18(24)8-10-19/h6-10,12-13H,1,11H2,2-5H3/b20-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZNXGHBKQZCRI-MOSHPQCFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=C3C(=C(N(C3=O)CC=C)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)/C=C\3/C(=C(N(C3=O)CC=C)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-methyl 1-allyl-4-((1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate represents a novel class of pyrrole derivatives with potential therapeutic applications. Pyrrole and its derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological effects and underlying mechanisms.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

| Component | Description |

|---|---|

| Base Structure | Pyrrole derivative |

| Substituents | Methyl, allyl, and a 4-fluorophenyl group |

| Functional Groups | Carboxylate, oxo group |

The presence of multiple functional groups suggests that this compound may interact with various biological targets.

Antimicrobial Activity

Recent studies have indicated that pyrrole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.

In a comparative study, several pyrrole derivatives were screened for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results demonstrated that these compounds could inhibit bacterial growth at concentrations as low as 50 μg/mL .

Antioxidant Properties

The antioxidant capacity of the compound was evaluated using the DPPH radical scavenging assay. Similar pyrrole derivatives have been reported to exhibit strong antioxidant activity, which is attributed to their ability to donate electrons and neutralize free radicals. The molecular structure suggests that the presence of the electron-rich pyrrole ring enhances its radical scavenging ability .

Anti-inflammatory Effects

Pyrrole derivatives are also recognized for their anti-inflammatory properties. Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This effect may be mediated through the modulation of nuclear factor kappa B (NF-kB) signaling pathways .

Case Study 1: Antimicrobial Screening

In a study conducted by Umesha et al., various synthesized pyrrole derivatives were tested for their antimicrobial efficacy. The results indicated that one derivative exhibited a minimum inhibitory concentration (MIC) of 25 μg/mL against E. coli, showcasing its potential as an antibacterial agent .

Case Study 2: Antioxidant Activity Evaluation

Research by Chen et al. highlighted the antioxidant properties of similar compounds through in vitro assays. The study found that these compounds could significantly reduce oxidative stress markers in human cell lines, suggesting potential applications in treating oxidative stress-related diseases .

Research Findings Summary

The biological activities of this compound can be summarized as follows:

Scientific Research Applications

The compound (Z)-methyl 1-allyl-4-((1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and materials science. Below is a detailed examination of its applications based on current research findings.

Medicinal Chemistry

The compound's structural features, particularly the presence of the pyrrole and fluorophenyl groups, suggest potential biological activities. Research indicates that derivatives of pyrrole compounds often exhibit significant pharmacological properties, including:

- Antioxidant Activity : Studies have shown that compounds with similar structures can act as antioxidants, which may help in preventing oxidative stress-related diseases .

- Anti-inflammatory Properties : Molecular docking simulations have indicated that related compounds can inhibit inflammatory pathways, suggesting that this compound may also possess anti-inflammatory effects .

Nonlinear Optical (NLO) Properties

The compound's unique molecular structure may facilitate interesting optical properties. Computational studies have demonstrated that certain pyrrole derivatives exhibit promising NLO characteristics, which are crucial for applications in photonic devices. The following aspects are noteworthy:

- Hyperpolarizability : The calculated hyperpolarizability values indicate that this compound could be explored as a candidate for NLO materials, potentially useful in developing advanced optical devices .

- Molecular Electrostatic Potential (MEP) : Analysis of MEP suggests that the compound could serve as an effective donor or acceptor in nonlinear optical applications .

Computational Chemistry

The use of Density Functional Theory (DFT) has been instrumental in predicting the reactivity and stability of this compound. DFT calculations provide insights into:

- Geometric Parameters : Understanding the molecular geometry helps predict how the compound interacts with biological targets.

- Frontier Molecular Orbitals : The energy levels of these orbitals can inform on the compound's reactivity and potential interactions with other molecules .

Synthesis of Complex Molecules

The synthetic pathways involving this compound can lead to the development of complex organic molecules. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis:

- Multicomponent Reactions : The compound can participate in multicomponent reactions to yield homoallylic alcohols and other derivatives, showcasing its versatility in synthetic chemistry .

Potential for Drug Development

Given its structural similarities to known pharmacophores, there is potential for this compound to be developed into a therapeutic agent. Key areas of focus include:

- Targeting Specific Diseases : The anti-inflammatory and antioxidant properties suggest possible applications in treating conditions such as arthritis or neurodegenerative diseases.

- Optimization of Biological Activity : Further research could focus on modifying the compound to enhance its efficacy and reduce toxicity.

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | Reference |

|---|---|---|

| Pyrrole Derivative A | Antioxidant | |

| Pyrrole Derivative B | Anti-inflammatory | |

| (Z)-methyl 1-allyl... | Potential NLO Material |

Table 2: DFT Calculations Summary

| Property | Value |

|---|---|

| Geometric Optimization Level | B3LYP/6-31G(d,p) |

| Predicted Hyperpolarizability | High |

| MEP Analysis | Electrophilic Centers Identified |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of nitrogen-containing heterocycles, which are widely studied for their pharmacological properties. Below is a comparative analysis with structurally related compounds from the evidence:

Key Differences and Implications

Core Heterocycle: The target compound’s dihydropyrrole core differs from pyrazoline derivatives (e.g., ), which contain two adjacent nitrogen atoms. Pyrroles are less basic than pyrazolines, affecting solubility and receptor interactions . The 5-oxo group in the target compound may enhance hydrogen-bonding capacity compared to non-ketonic analogs.

The 4-fluorophenyl group is a common pharmacophore in both pyrrole and pyrazoline systems, suggesting shared bioactivity pathways (e.g., kinase inhibition) .

Bioactivity Potential: Pyrazoline derivatives () are well-documented for antimicrobial and anti-inflammatory properties, but the target compound’s pyrrole core and ester functionality may redirect its mechanism toward enzyme inhibition (e.g., cyclooxygenase or cytochrome P450) .

Q & A

Q. What are the optimal synthetic routes for preparing the (Z)-isomer of this compound?

The synthesis of this compound involves cyclization and purification steps. A common method uses reflux with chloranil (1.4 mmol) in xylene for 25–30 hours, followed by aqueous workup (5% NaOH) and recrystallization from methanol . Alternative approaches include base-assisted cyclization of substituted pyrrolones, achieving yields of 46–63% depending on substituents (e.g., using 4-chlorophenyl or hydroxyphenyl groups) . Key factors influencing yield include reaction time, solvent choice, and purification techniques (e.g., recrystallization vs. column chromatography).

Table 1: Comparison of Synthesis Conditions

| Starting Materials | Reagents/Conditions | Yield | Purification | Reference |

|---|---|---|---|---|

| 4-6 + chloranil | Xylene, reflux 25–30h | N/A | Recrystallization (MeOH) | |

| 5-Hydroxy pyrrolones | Base-assisted cyclization | 46–63% | Recrystallization (EtOH) |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Characterization relies on multimodal spectroscopy:

- 1H/13C NMR : Assigns substituent positions via chemical shifts (e.g., allyl protons at δ 5.1–5.3 ppm, fluorophenyl aromatic signals at δ 7.2–7.8 ppm) .

- FTIR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and methylene (C=C, ~1600 cm⁻¹) groups .

- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 451.18) .

- X-ray crystallography : Resolves stereochemistry and crystal packing (e.g., dihedral angles between pyrrole rings) .

Advanced Research Questions

Q. How can computational methods like DFT enhance understanding of this compound’s electronic structure?

Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs), electrostatic potential surfaces, and H-bonding interactions. For example, studies show the (Z)-isomer’s HOMO-LUMO gap (~3.5 eV) correlates with its stability, while electrostatic potential maps highlight nucleophilic regions at the carbonyl oxygen . These insights guide derivatization for targeted bioactivity or material properties.

Q. How should researchers address discrepancies in reaction yields when modifying substituents?

Yield variations (e.g., 46% vs. 63% in similar reactions ) arise from steric/electronic effects of substituents. For example:

- Electron-withdrawing groups (e.g., -Cl) reduce nucleophilicity, slowing cyclization.

- Bulky substituents (e.g., allyl) increase steric hindrance, requiring longer reaction times. Mitigation strategies :

- Optimize solvent polarity (e.g., switch from xylene to DMF for polar intermediates).

- Use catalysts (e.g., p-TsOH) to accelerate cyclization .

Q. What methodologies are recommended for evaluating this compound’s biological activity in cancer research?

Preclinical studies involve:

- In vitro assays : Measure cytotoxicity (e.g., IC50 via MTT assay) against cancer cell lines (e.g., MCF-7, HeLa) .

- Mechanistic studies : Use Western blotting to assess apoptosis markers (e.g., caspase-3 activation) .

- Structure-Activity Relationship (SAR) : Modify the allyl or fluorophenyl groups to enhance selectivity .

Table 2: Key Biological Evaluation Parameters

| Assay Type | Target | Method | Reference |

|---|---|---|---|

| Cytotoxicity | MCF-7 cells | MTT assay (IC50) | |

| Apoptosis | Caspase-3 | Western blot |

Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?

Discrepancies in crystal structures (e.g., bond lengths varying by ±0.05 Å ) may arise from polymorphism or measurement techniques. Solutions include:

- High-resolution XRD : Use synchrotron radiation for precise lattice parameter determination.

- DFT refinement : Compare experimental data with computed geometries to validate structures .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.